1H-Indole, 2-phenyl-1-(phenylsulfonyl)-
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Overview
Description
2-phenyl-1-(phenylsulfonyl)-1H-indole is a heterocyclic compound that features an indole core substituted with a phenyl group and a phenylsulfonyl group. Indole derivatives are widely recognized for their biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-(phenylsulfonyl)-1H-indole typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole, followed by the addition of phenylsulfonyl chloride to introduce the sulfonyl group .
Industrial Production Methods
Industrial production of 2-phenyl-1-(phenylsulfonyl)-1H-indole may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Catalysts and solvents are chosen to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-phenyl-1-(phenylsulfonyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-phenyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. The indole core is known to interact with various proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1-phenylsulfonylaziridine: This compound features an aziridine ring instead of an indole ring, leading to different chemical properties and reactivity.
2-phenyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl: This compound has a pyrrole ring, which affects its biological activity and applications.
Uniqueness
2-phenyl-1-(phenylsulfonyl)-1H-indole is unique due to its indole core, which is a common motif in many biologically active molecules. The presence of both phenyl and phenylsulfonyl groups enhances its chemical versatility and potential for diverse applications in research and industry .
Properties
CAS No. |
114650-12-3 |
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Molecular Formula |
C20H15NO2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-phenylindole |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,18-12-5-2-6-13-18)21-19-14-8-7-11-17(19)15-20(21)16-9-3-1-4-10-16/h1-15H |
InChI Key |
RPWWRRBIEXNMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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